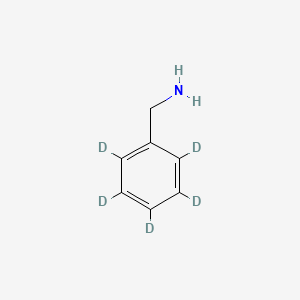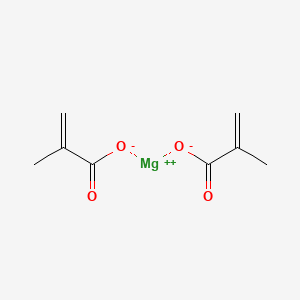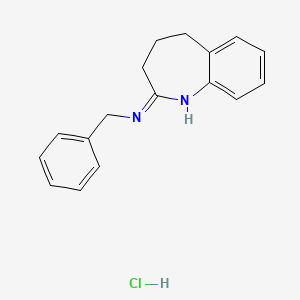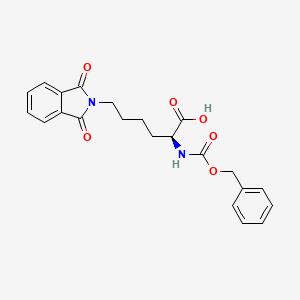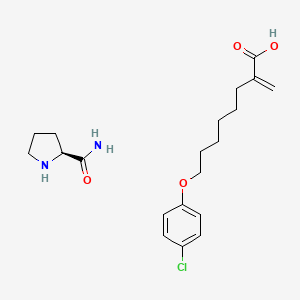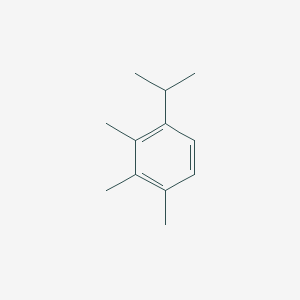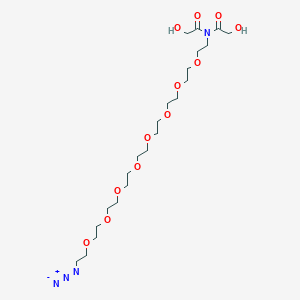
2-((Azido-peg8-carbamoyl)methoxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a compound that serves as a polyethylene glycol (PEG) linker containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves the reaction of a PEG-based precursor with azide and carboxylic acid functional groups. The azide group is typically introduced via nucleophilic substitution reactions, while the carboxylic acid group can be introduced through esterification or amidation reactions. Common reagents used in these reactions include sodium azide, dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves large-scale synthesis using automated reactors and purification systems. The process typically includes the following steps:
Synthesis of PEG-based precursor: This involves polymerization of ethylene oxide to form PEG chains of desired length.
Functionalization with azide and carboxylic acid groups:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkyne, BCN, and DBCO to form stable triazole linkages.
Amidation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to form stable amide bonds
Common Reagents and Conditions
Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used, with copper sulfate and sodium ascorbate as catalysts.
Amidation: EDC or HATU are used as activators to facilitate the reaction between carboxylic acid and amine groups.
Major Products
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through amidation reactions.
Scientific Research Applications
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, facilitating the formation of stable triazole linkages through click chemistry
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.
Medicine: Utilized in the development of drug delivery systems, where the PEG linker improves the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of functionalized polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves its ability to form stable linkages with other molecules through click chemistry and amidation reactions. The azide group reacts with alkyne, BCN, and DBCO to form triazole linkages, while the carboxylic acid group reacts with primary amines to form amide bonds. These reactions facilitate the modification and functionalization of various molecules, enhancing their properties and applications .
Comparison with Similar Compounds
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is unique due to its combination of azide and carboxylic acid functional groups, along with a PEG spacer that enhances solubility. Similar compounds include:
2-((Azido-PEG4-carbamoyl)methoxy)acetic acid: Similar structure but with a shorter PEG spacer.
2-((Azido-PEG12-carbamoyl)methoxy)acetic acid: Similar structure but with a longer PEG spacer.
2-((Azido-PEG8-carbamoyl)methoxy)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid
These compounds share similar reactivity but differ in their solubility and steric properties due to variations in the PEG spacer length and terminal functional groups.
Properties
Molecular Formula |
C22H42N4O12 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-hydroxy-N-(2-hydroxyacetyl)acetamide |
InChI |
InChI=1S/C22H42N4O12/c23-25-24-1-3-31-5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-32-4-2-26(21(29)19-27)22(30)20-28/h27-28H,1-20H2 |
InChI Key |
KWZNJEHADDKISI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN(C(=O)CO)C(=O)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


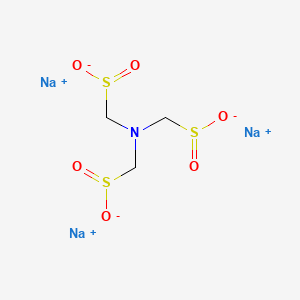
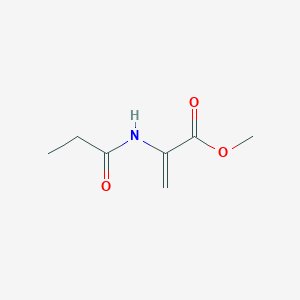
![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)
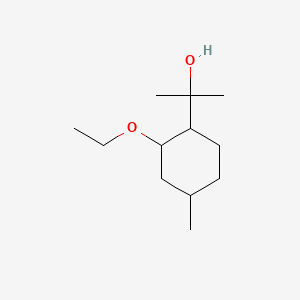
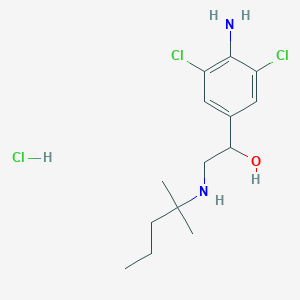
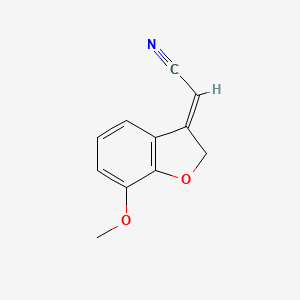
![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
